trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Overview
Description
Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a chemical compound with the molecular formula C17H18N2O2 . It has a molecular weight of 282.34 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine . The InChI code for the compound is 1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a storage temperature of 2-8°C .Scientific Research Applications
Enantiodivergent Synthesis
Trans (±) 1-Benzyl-3-nitro-4-phenylpyrrolidine and its derivatives are used in enantiodivergent synthesis, a process crucial for creating compounds with specific spatial arrangements. This synthesis is important in medicinal chemistry due to the distinct biological activities of different enantiomers. For example, bis-spiropyrrolidines have been synthesized via sequential interrupted and completed (3 + 2) cycloadditions, demonstrating the versatility of these compounds in creating densely substituted homochiral structures (Conde et al., 2015).
Photoprocesses in Indodicarbocyanine Dyes
The compound's derivatives are studied for their roles in photoprocesses, especially in the context of indodicarbocyanine dyes and spiropyran-derived merocyanines. These studies are significant in the field of photochemistry, where understanding the photophysical and photochemical properties of such compounds aids in the development of new materials and technologies (Chibisov & Görner, 1997).
Asymmetric Synthesis
Trans (±) 1-Benzyl-3-nitro-4-phenylpyrrolidine is involved in the asymmetric synthesis of various organic compounds. This includes the synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, showcasing its utility in producing specific isomers with high enantiomeric excess, which is crucial in drug development and other areas of medicinal chemistry (Bunnage et al., 2004).
Applications in Medicinal Chemistry
Some derivatives of trans (±) 1-Benzyl-3-nitro-4-phenylpyrrolidine have shown significant trypanocidal activity, indicating their potential in the development of new treatments for diseases like Chagas disease. This highlights the compound's relevance in the discovery and design of new therapeutic agents (Tonin et al., 2009).
Synthesis and Characterization of Pyrrolidine Nitroxide Radicals
This compound and its derivatives are also explored in the synthesis and characterization of pyrrolidine nitroxide radicals. These radicals have potential applications as spin probes and labels, playing a crucial role in fields like biochemistry and materials science due to their ability to provide insights into the dynamics and structure of complex systems (Lampp et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUNFAAOQWGVQX-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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